molecular formula C5H11ClO B083993 3-Chloro-2,2-dimethyl-1-propanol CAS No. 13401-56-4

3-Chloro-2,2-dimethyl-1-propanol

Cat. No. B083993
Key on ui cas rn: 13401-56-4
M. Wt: 122.59 g/mol
InChI Key: CAZPRAORHCOIHC-UHFFFAOYSA-N
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Patent
US05416168

Procedure details

The initiator of structure (3), designated PFI10, was prepared using the procedures broadly described in WO 91 112277. The hydroxyl functionality in 2,2-dimethyl-3-chloropropanol was protected by reaction with trimethylsilyl chloride. A solution of trimethylsilyl chloride (27.16 g, 0.25 mol) in dry cyclohexane (150 g) was treated with 20.4 g of imidazole (0.30 mol) under an argon atmosphere. The resulting slurry was stirred vigorously at room temperature as 2,2-dimethyl-3-chloropropanol (30.93 g, 0.25 mol) was added slowly to the mixture. The rate of addition was controlled to keep the reaction temperature below 40° C. The resulting slurry was filtered affording a clear solution of the desired 1-trimethylsilyloxy-2,2-dimethyl-3-chloropropane. Analysis using a Gas Chromatography-Mass Spectroscopy (GC-MS) technique found essentially no side products. The trimethylsilyl protected adduct was obtained in quantitative yield. A repeat of this experiment gave similar results.
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.16 g
Type
reactant
Reaction Step Three
Quantity
20.4 g
Type
reactant
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Three
Quantity
30.93 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2](Cl)([CH3:4])[CH3:3].N1C=CN=C1.[CH3:11][C:12]([CH3:17])([CH2:15][Cl:16])[CH2:13][OH:14]>C1CCCCC1>[CH3:1][Si:2]([CH3:4])([CH3:3])[O:14][CH2:13][C:12]([CH3:17])([CH3:11])[CH2:15][Cl:16]

Inputs

Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CCl)C
Step Three
Name
Quantity
27.16 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
20.4 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
150 g
Type
solvent
Smiles
C1CCCCC1
Step Four
Name
Quantity
30.93 g
Type
reactant
Smiles
CC(CO)(CCl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
was added slowly to the mixture
ADDITION
Type
ADDITION
Details
The rate of addition
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 40° C
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered

Outcomes

Product
Name
Type
product
Smiles
C[Si](OCC(CCl)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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